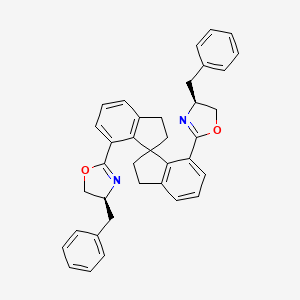

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane

Description

Introduction to (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane

Structural Overview and Chiral Configuration

This compound features a spirobiindane core —a bicyclic system where two indane units share a single tetrahedral carbon atom—decorated with two oxazoline moieties at the 7 and 7' positions. The oxazoline groups, each bearing a (S)-4-benzyl substituent, introduce steric bulk and electronic asymmetry critical for chiral induction. The compound’s stereochemistry is defined by two distinct chiral elements:

- The spirobiindane skeleton adopts an (Sa) configuration, dictating the spatial arrangement of the fused indane rings.

- Each oxazoline ring possesses an (S)-configured benzyl group at the 4-position, further enhancing stereochemical control.

The molecular formula C₃₂H₃₂N₂O₂ (molecular weight: 500.62 g/mol) and CAS number 118949-63-6 uniquely identify this compound. Its InChI key, UBWMXPSQXYYPJG-HUUCEWRRSA-N, encodes the three-dimensional structure for computational applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₂N₂O₂ |

| Molecular Weight | 500.62 g/mol |

| CAS Number | 118949-63-6 |

| Chiral Centers | (Sa) spirobiindane; (S) oxazoline |

| InChI Key | UBWMXPSQXYYPJG-HUUCEWRRSA-N |

The oxazoline rings adopt a 4,5-dihydroisoxazole structure, with nitrogen and oxygen atoms positioned to coordinate transition metals like palladium, rhodium, or iridium. This coordination capability, combined with the rigid spirobiindane scaffold, creates a chiral environment that directs reactants into specific orientations during catalytic cycles.

Historical Development of Spirobiindane-Based Ligands

The spirobiindane motif emerged in the late 20th century as a solution to limitations in earlier chiral ligands. Initial ligands, such as BINOL (1,1'-bi-2-naphthol), suffered from conformational flexibility, which reduced enantioselectivity in certain reactions. The 1,1'-spirobiindane skeleton , first synthesized in the 1990s, offered enhanced rigidity and well-defined chiral pockets.

Key milestones include:

- 1990s : Development of SPINOL (1,1'-spirobiindane-7,7'-diol), which demonstrated superior performance in asymmetric aldol reactions.

- 2010s : Introduction of SPINOL-based phosphoric acids , enabling organocatalytic asymmetric transformations like Friedel-Crafts alkylations.

- 2018–2019 : Advancements in spirobiindane bisoxazoline (BOX) and bisphosphine ligands , such as HMSI-PHOS and TMSI-BOX, which achieved high enantioselectivity in cyclopropanation and allylic alkylation reactions.

A breakthrough came in 2018 with the Ir/TiCl₄-mediated synthesis of cyclohexyl-fused spirobiindanes, which streamlined access to enantiopure derivatives. This method achieved >99% enantiomeric excess (ee) and 67% yield over four steps, eliminating the need for chromatographic purification. Such innovations directly enabled the practical synthesis of this compound and related ligands.

Significance in Asymmetric Catalysis

This compound excels in transition-metal-catalyzed asymmetric reactions , where its oxazoline groups act as monodentate or bidentate ligands . Notable applications include:

Hydrogenation Reactions

In Ir-catalyzed asymmetric hydrogenations, the ligand induces ee values exceeding 95% for α,β-unsaturated ketones. The spirobiindane backbone prevents ligand dissociation, while the benzyl groups shield the metal center’s re face, favoring specific substrate approach trajectories.

Cyclopropanation

Fe complexes of analogous spirobiindane bisoxazolines (TMSI-BOX) produce [3.1.0]bicycloalkanes with two contiguous quaternary stereocenters in >90% ee. The ligand’s rigidity minimizes competing pathways, ensuring high diastereoselectivity.

Hydroamination/Arylation

Pd-catalyzed reactions using hexamethyl-spirobiindane phosphoramidites achieve 80–85% ee in synthesizing imidazolidin-2-ones. The benzyl substituents’ π-stacking interactions stabilize transition states, as confirmed by X-ray crystallography.

The ligand’s modular design allows tailoring for specific reactions. For example, replacing benzyl groups with bulkier substituents (e.g., tert-butyl) enhances steric hindrance in crowded catalytic sites. This adaptability positions spirobiindane-oxazoline ligands as versatile tools for synthesizing pharmaceuticals, agrochemicals, and fine chemicals with precise stereochemical outcomes.

Properties

Molecular Formula |

C37H34N2O2 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

(4S)-4-benzyl-2-[4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2/t29-,30-,37?/m0/s1 |

InChI Key |

WEDVZYDCWKSPHM-KLCUDZNTSA-N |

Isomeric SMILES |

C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8 |

Canonical SMILES |

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Spirobiindane Core: This step involves the cyclization of appropriate precursors to form the spirobiindane structure.

Introduction of Oxazoline Rings: The oxazoline rings are introduced through a series of reactions involving the condensation of amino alcohols with carboxylic acids or their derivatives.

Attachment of Benzyl Groups: The final step involves the benzylation of the oxazoline rings to obtain the desired compound.

Industrial Production Methods

Industrial production of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane may involve optimization of the synthetic route to improve yield and scalability. This can include the use of high-throughput screening for reaction conditions, the development of more efficient catalysts, and the implementation of continuous flow processes.

Chemical Reactions Analysis

Asymmetric Hydrogenation Reactions

This ligand is prominently utilized in iridium-catalyzed enantioselective hydrogenation reactions. Its rigid spirobiindane backbone and electron-donating oxazoline groups create a chiral environment critical for high enantioselectivity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Pressure | 1–50 bar H |

| Temperature | 25–60°C |

| Solvent | Dichloromethane or THF |

| Catalyst Loading | 0.1–1 mol% |

C–H Activation and Functionalization

The ligand facilitates palladium(II)-catalyzed enantioselective β-C(sp)–H bond activation, enabling arylation, alkenylation, and alkynylation of aliphatic substrates .

Key Findings

-

Substrates : Isopropyl groups, cyclohexanes.

-

Reaction Scope :

-

Efficiency :

Structural Influence on Reactivity

The ligand’s architecture dictates its catalytic performance:

| Structural Feature | Role in Catalysis |

|---|---|

| Spirobiindane Backbone | Provides rigidity and preorganizes metal coordination geometry |

| Oxazoline Moieties | Enhance electron density at the metal center and stabilize transition states |

| Benzyl Groups | Adjust steric bulk to modulate substrate access |

Comparison with Related Ligands

| Ligand Type | ee (%) | Substrate Compatibility | Reference |

|---|---|---|---|

| (Sa)-Spirobiindane-PHOX | 95–99 | Enamines, ketones | |

| tBu-PHOX | 90–98 | Cyclobutanones | |

| Benzylic-Substituted PHOX | 85–99 | α,β-Unsaturated esters |

Synthetic Utility

The ligand enables concise routes to bioactive molecules:

Limitations and Challenges

Scientific Research Applications

Anticancer Potential

Research has indicated that (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane exhibits significant anticancer activity. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

Case Studies and Findings

-

In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values comparable to established anticancer agents. For instance, it showed effective inhibition against A549 (lung cancer) and H460 (non-small cell lung cancer) cell lines.

Cell Line IC50 (µM) A549 5.472 H460 4.260 - Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways, highlighting its potential as an apoptosis-inducing agent in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a dual-action agent with both anticancer and antimicrobial properties.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Cancer Treatment : Its potential as an anticancer agent is being investigated further in preclinical and clinical trials.

- Antimicrobial Therapy : The compound's efficacy against bacterial strains opens avenues for developing new antimicrobial drugs.

Mechanism of Action

The mechanism of action of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form complexes with metals, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and other non-covalent interactions allows it to modulate biological pathways by binding to specific proteins or enzymes.

Comparison with Similar Compounds

Bibenzyl Derivatives with Heterocyclic Substituents

Compounds such as 4,4'-Bis(2"-aryl-4"-thiazolidinon-3"-yl-N-acetamidoxy)bibenzyls (4a-h) and 4,4'-Bis[(2"-arylthiazolo[4,3-b]-1,3,4-oxadiazol-5"-yl)methoxy]bibenzyls (5a-h) () share structural motifs with the target compound, including:

- Core Structure : A bibenzyl backbone.

- Heterocyclic Substituents: Thiazolidinone or oxadiazole-thiazole hybrid rings.

| Property | Target Compound | Bibenzyl Derivatives (4a-h, 5a-h) |

|---|---|---|

| Functional Groups | Oxazoline rings | Thiazolidinone/oxadiazole-thiazole rings |

| Molecular Weight | 700.87 g/mol | ~400–500 g/mol (estimated) |

| Application | Asymmetric catalysis | Antifungal agents (tested against fungi) |

| Key Activity | Stereoselective ligand | Fungicidal activity (e.g., MIC = 25–50 µg/mL) |

These derivatives lack the spirobiindane core, reducing their rigidity and stereochemical control compared to the target compound. Their primary utility in antifungal applications contrasts with the catalytic focus of the spirobiindane derivative .

Spirobiindane Derivatives with Diol or Aromatic Substituents

Examples include (S)-2,2',3,3'-tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol (CAS 1258327-02-4) and (R)-2,2',3,3'-tetrahydro-6,6'-di-9-phenanthrenyl-1,1'-spirobi[1H-indene]-7,7'-diol (CAS 1372719-96-4) (). These compounds share the spirobiindane backbone but differ in substituents and functional groups:

| Property | Target Compound | Spirobiindane Diol Derivatives |

|---|---|---|

| Substituents | Oxazoline rings | Diol (-OH) groups |

| Molecular Weight | 700.87 g/mol | 504.61–604.73 g/mol |

| Application | Catalysis | Chiral building blocks or ligands |

| Key Feature | Nitrogen-donor ligand | Hydrogen-bonding capability |

The diol derivatives are smaller and less sterically hindered, making them suitable for constructing metal-organic frameworks (MOFs) or as chiral auxiliaries in organic synthesis. However, their lack of nitrogen-donor groups limits their utility in transition-metal catalysis compared to the oxazoline-containing target compound .

Nitrogen-Donor Ligands with Imidazole or Oxazole Rings

Compounds like 4,4'-Bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-1,1'-biphenyl tetrahydrochloride (CAS 1009119-83-8) () and (R)-7,7'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] (CAS 194091-08-2) () provide additional comparisons:

The (R)-configured spirobiindane oxazoline derivative (CAS 194091-08-2) mirrors the target compound’s structure but with opposite stereochemistry, highlighting the importance of enantiomer-specific applications .

Biological Activity

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane is a compound that has garnered attention for its potential biological activities, particularly in the context of catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in asymmetric synthesis, and relevant case studies.

The compound is characterized by its unique spirobiindane framework and oxazoline moieties. Its structural formula can be represented as follows:

This structure contributes to its activity as a ligand in various catalytic reactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate several important chemical transformations with high enantioselectivity.

Key Applications

- Asymmetric Hydrogenation : The compound serves as a ligand in ruthenium-catalyzed asymmetric hydrogenation reactions. This application is significant for producing chiral alcohols from prochiral ketones with high efficiency and selectivity .

- Palladium-Catalyzed Reactions : It is also utilized in palladium-catalyzed asymmetric allylic alkylations, which are crucial for synthesizing complex organic molecules .

The mechanism by which this compound exerts its biological activity involves coordination with metal centers to form stable complexes. These complexes can then facilitate various transformations through different pathways:

- Coordination Chemistry : The oxazoline groups provide nitrogen donor sites that coordinate with metals such as ruthenium or palladium, enhancing their catalytic properties .

- Chirality Induction : The stereochemistry of the ligand influences the outcome of the reactions significantly, allowing for the production of enantiomerically pure products .

Case Studies

Several studies have highlighted the effectiveness of this compound in various catalytic processes:

Study 1: Ruthenium-Catalyzed Hydrogenation

In a study examining the hydrogenation of cyclic ketones using this compound as a ligand, researchers observed remarkable enantioselectivity (up to 99% ee) and high conversion rates. The resulting cycloalkanols demonstrated potential applications in pharmaceuticals due to their chiral nature .

Study 2: Palladium-Catalyzed Allylic Alkylation

Another investigation focused on the use of this ligand in palladium-catalyzed allylic alkylations. The results indicated that the compound could effectively promote the formation of complex products from simple starting materials while maintaining high levels of selectivity .

Data Table: Summary of Biological Activities

| Reaction Type | Metal Catalyst | Enantioselectivity | Yield (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium | Up to 99% ee | >90% |

| Asymmetric Allylic Alkylation | Palladium | High | >85% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.